4-tert-Butylpyridine: A Technical Guide for Researchers and Drug Development Professionals
4-tert-Butylpyridine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 3978-81-2
Abstract
4-tert-Butylpyridine (TBP) is a heterocyclic organic compound with the chemical formula C₉H₁₃N. It is a colorless to slightly yellow liquid at room temperature, recognized for its utility in both materials science and synthetic chemistry. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of 4-tert-Butylpyridine, with a focus on its role in academic research and pharmaceutical development. The document includes a compilation of quantitative data, detailed experimental protocols for relevant synthetic procedures, and graphical representations of its applications and synthesis workflows.
Introduction
4-tert-Butylpyridine is a derivative of pyridine (B92270), featuring a bulky tert-butyl group at the 4-position of the pyridine ring. This structural feature imparts unique steric and electronic properties that are leveraged in its various applications. While not typically known for its own biological activity, TBP serves as a crucial intermediate and reagent in the synthesis of more complex molecules, including ligands for catalysis and scaffolds for pharmaceutically active compounds. Its most prominent and well-documented application is as an additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layers of perovskite solar cells (PSCs), where it significantly enhances device efficiency and stability.
This guide aims to be a comprehensive resource for researchers, scientists, and drug development professionals by consolidating technical data, outlining experimental procedures, and illustrating key concepts related to 4-tert-Butylpyridine.
Physicochemical and Safety Data
The physical, chemical, and safety properties of 4-tert-Butylpyridine are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of 4-tert-Butylpyridine
| Property | Value | Reference(s) |
| CAS Number | 3978-81-2 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Density | 0.923 g/mL at 25 °C | [3] |
| Boiling Point | 196-197 °C | [3] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.495 | |
| Solubility | Soluble in organic solvents. | |
| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |
Table 2: Safety and Toxicological Information for 4-tert-Butylpyridine
| Hazard Information | Details | Reference(s) |
| GHS Pictograms | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [4] |
| Target Organs | Respiratory system | [4] |
| Toxicity Notes | Harmful if swallowed. May cause sensitization by skin contact. General data on pyridines suggest potential for reproductive toxicity and carcinogenicity, though specific in-depth studies on TBP are limited. | [5] |
Synthesis of 4-tert-Butylpyridine
The synthesis of 4-tert-Butylpyridine can be achieved through various methods. A common laboratory-scale approach involves the alkylation of pyridine. Another route involves multi-step synthesis starting from 4-picoline.
Below is a generalized workflow for a multi-step synthesis.
Caption: Generalized workflow for the synthesis of 4-tert-Butylpyridine.
Applications
Role in Photovoltaics
The most significant application of 4-tert-Butylpyridine is as an additive in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).[6][7] In these devices, TBP is typically added to the electrolyte or the hole-transporting layer.[6]
Its primary functions include:
-
Improving Open-Circuit Voltage (Voc): TBP adsorbs onto the surface of the titanium dioxide (TiO₂) semiconductor, causing a shift in its conduction band edge to a more negative potential.[8] This shift increases the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte, leading to a higher Voc.[8]
-
Suppressing Charge Recombination: By passivating surface states on the TiO₂ and covering areas not occupied by dye molecules, TBP inhibits the recombination of electrons from the TiO₂ conduction band with the oxidized species in the electrolyte.[3] This leads to a longer electron lifetime and improved cell efficiency.
-
Morphology Control: In PSCs, TBP can act as a morphology controller for the hole transport layer (e.g., Spiro-OMeTAD), leading to more uniform films and preventing the aggregation of other additives like Li-TFSI.[9] This improved morphology contributes to enhanced device stability and performance.[9]
Caption: Mechanism of TBP in improving solar cell performance.
Role in Organic and Medicinal Chemistry
In the context of drug development and organic synthesis, 4-tert-Butylpyridine serves several important roles:
-
Non-nucleophilic Base: The bulky tert-butyl group provides steric hindrance around the nitrogen atom, making TBP a poor nucleophile but an effective proton scavenger. This property is valuable in reactions where a base is needed to neutralize acid byproducts without interfering with electrophilic centers in the reactants.
-
Catalyst: It can act as an alkaline catalyst in various organic reactions, such as esterifications and acylations.[10]
-
Synthetic Intermediate: TBP serves as a building block for more complex molecules. The pyridine ring is a common scaffold in medicinal chemistry, and derivatives of TBP can be incorporated into larger molecules with potential biological activity. For example, it is a precursor to ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), which are used in asymmetric catalysis.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis of a common derivative of 4-tert-Butylpyridine, illustrating its use as a synthetic precursor.
Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand
This three-step protocol describes a scalable synthesis starting from picolinic acid.[11]
Step 1: Amide Formation - Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide
-
Reagents and Materials:
-
Picolinic acid
-
(S)-tert-leucinol
-
Oxalyl chloride
-
Organic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve picolinic acid in the chosen organic solvent.
-
Cool the solution to 0 °C and slowly add oxalyl chloride to generate the acid chloride in situ.
-
In a separate flask, dissolve (S)-tert-leucinol and the base in the same solvent.
-
Slowly add the acid chloride solution to the (S)-tert-leucinol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 2: Chlorination of the Alcohol
-
Reagents and Materials:
-
(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (from Step 1)
-
Thionyl chloride
-
Organic solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve the amide alcohol from Step 1 in the organic solvent.
-
Cool the solution to 0 °C and slowly add thionyl chloride.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete.
-
The resulting chloride intermediate can be isolated as its hydrochloric acid salt and dried under vacuum.[11]
-
Step 3: Cyclization to form (S)-t-BuPyOx
-
Reagents and Materials:
-
Chloride intermediate from Step 2
-
Base (e.g., Sodium hydroxide)
-
Solvent system (e.g., Biphasic, water/dichloromethane)
-
-
Procedure:
-
Dissolve the chloride intermediate in the organic solvent.
-
Add an aqueous solution of the base and stir the biphasic mixture vigorously at room temperature.
-
The cyclization reaction forms the desired oxazole (B20620) ring.
-
After completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, (S)-t-BuPyOx, by column chromatography.
-
Caption: Experimental workflow for the synthesis of (S)-t-BuPyOx.
Conclusion
4-tert-Butylpyridine is a versatile chemical with well-established roles in both materials science and organic synthesis. For researchers in photovoltaics, its function as an efficiency-enhancing additive is of primary importance, with a clear mechanism of action related to interfacial energetics. For drug development professionals, while TBP itself is not a therapeutic agent, its utility as a non-nucleophilic base, catalyst, and a structural component in the synthesis of complex ligands and potential drug scaffolds makes it a valuable tool in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe application in research and development.
References
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- 2. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]
- 4. 4-叔丁基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ossila.com [ossila.com]
- 7. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]
- 8. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
